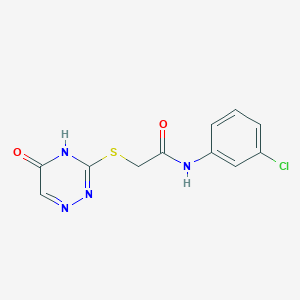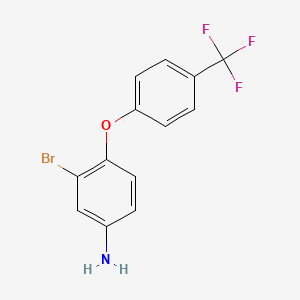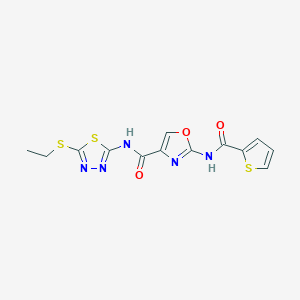
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate, also known as MCPOB, is an organic compound that has been studied extensively in the scientific community due to its potential applications in research and development. It is a synthetic compound that is composed of two chlorinated phenyl rings and a four-carbon backbone. The compound has been studied for its potential applications in a wide range of fields, including medicinal chemistry, organic synthesis, and materials science.
科学的研究の応用
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied extensively for its potential applications in the scientific community. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in medicinal chemistry and organic synthesis. In particular, Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
作用機序
The mechanism of action of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, which in turn inhibits its activity. This binding is believed to be mediated by hydrogen bonding and van der Waals interactions. In addition, it is believed that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to form covalent bonds with the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that the compound is able to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. In addition, studies have also shown that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations associated with the use of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate in laboratory experiments. For example, it has a low solubility in water, which can limit its use in certain types of experiments. In addition, it has a low boiling point, which can limit its use in certain types of experiments.
将来の方向性
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a wide range of potential applications in the scientific community. In the future, it is likely that the compound will be studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In addition, it is likely that the compound will be studied for its potential to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. Finally, it is likely that the compound will be studied for its potential to inhibit the production of pro-inflammatory cytokines, such as TNF-α.
合成法
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a variety of methods. One of the most common methods is the Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of a halogenated aryl halide with a palladium catalyst and an amine nucleophile. The reaction of the halogenated aryl halide with the amine nucleophile results in the formation of a carbon-nitrogen bond, which is then followed by the formation of the desired Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate product. Other methods of synthesis include the use of Suzuki-Miyaura and Heck reactions.
特性
IUPAC Name |
methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDYMDVBOAHPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)
![5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2996527.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)
![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)
![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)





![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)
![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)
![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)